![molecular formula C14H10ClN3O2S B2432189 N-(3-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-43-9](/img/structure/B2432189.png)
N-(3-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Description
N-(3-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, also known as CTPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTPI is a heterocyclic compound that contains a thiazole ring and a pyrimidine ring.
Scientific Research Applications
- Findings : The synthesized compounds exhibited potent anti-urease activity, with IC50 values ranging from 0.0019 μM to 0.0532 μM . Notably, some derivatives induced electronegative groups at the ortho position, resulting in improved inhibitory potential .
- Promising Potential : Its potent anti-urease activity suggests potential therapeutic applications in managing urease-related disorders .
- Further Exploration : Researchers may investigate its properties for materials such as polymers, coatings, or sensors .
- Eco-Friendly Alternatives : Investigating its pesticidal properties may lead to eco-friendly alternatives for crop protection .
Urease Inhibition
Medicinal Chemistry
Material Science
Agriculture
Antiviral Research
Biomedical Imaging
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S/c1-8-10(15)3-2-4-11(8)17-12(19)9-7-16-14-18(13(9)20)5-6-21-14/h2-7H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJDFDKMOFQIOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CN=C3N(C2=O)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide |
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